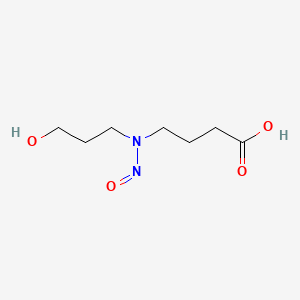![molecular formula C20H14S B14428609 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene CAS No. 82255-64-9](/img/structure/B14428609.png)
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is an organic compound that features a naphthalene moiety linked to a benzothiophene structure via an ethenyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene typically involves the coupling of a naphthalene derivative with a benzothiophene derivative. One common method is the Heck reaction, which involves the palladium-catalyzed coupling of a halogenated naphthalene with a vinyl-substituted benzothiophene under basic conditions . The reaction conditions often include the use of a palladium catalyst, such as Pd(OAc)₂, and a base like triethylamine, in a solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenated products with saturated ethenyl groups.
Substitution: Halogenated or nitrated derivatives on the aromatic rings.
Aplicaciones Científicas De Investigación
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Vinylnaphthalene: Similar structure but lacks the benzothiophene moiety.
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: Contains a naphthalene moiety but with different functional groups.
2-Naphthalenethiol: Features a naphthalene ring with a thiol group instead of a benzothiophene.
Uniqueness
2-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene is unique due to the presence of both naphthalene and benzothiophene moieties, which confer distinct electronic and structural properties. This combination enhances its potential for diverse applications in materials science and pharmaceuticals.
Propiedades
Número CAS |
82255-64-9 |
|---|---|
Fórmula molecular |
C20H14S |
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
2-(2-naphthalen-2-ylethenyl)-1-benzothiophene |
InChI |
InChI=1S/C20H14S/c1-2-6-17-13-15(9-11-16(17)5-1)10-12-19-14-18-7-3-4-8-20(18)21-19/h1-14H |
Clave InChI |
PLHCTYWUGUAHMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C=CC3=CC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




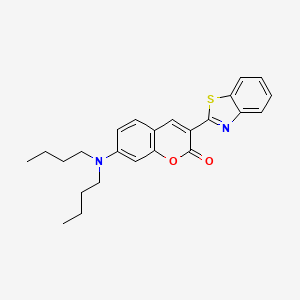
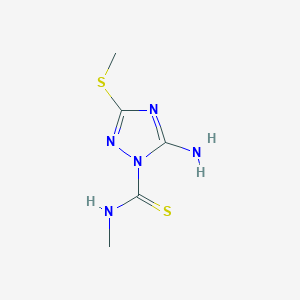

![Chloro(difluoro)[(trifluoromethyl)selanyl]methane](/img/structure/B14428543.png)

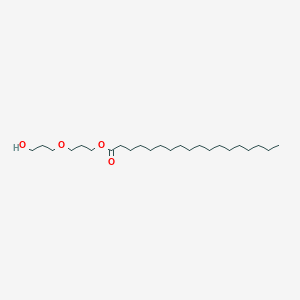
![Bicyclo[3.2.2]nonane-1-carbonyl chloride](/img/structure/B14428563.png)
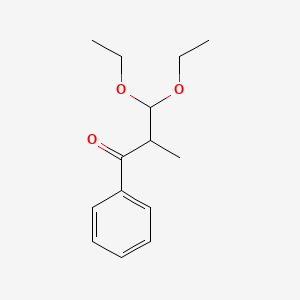
![2-Methoxy-5-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14428568.png)

